Sumatriptan-d6 N-Oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

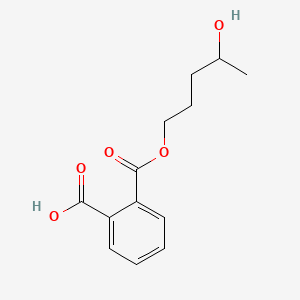

Sumatriptan-d6 N-Oxide is a labelled degradation product of the antimigraine drug Sumatriptan . It is also known by other synonyms such as 3-[2-[(Dimethyl-d6)oxidoamino]ethyl]-N-methyl-1H-indole-5-methanesulfonamide .

Molecular Structure Analysis

The molecular formula of Sumatriptan-d6 N-Oxide is C14H15D6N3O3S . The exact mass is 317.44 . The structure includes a sumatriptan core with an oxide group attached to the dimethyl-d6 group .

科学的研究の応用

Drug Delivery Systems

Sumatriptan-d6 N-Oxide has been used in the development of drug delivery systems. Specifically, it has been loaded onto magnesium oxide (MgO) nanoparticles synthesized from mahua flower extracts . The drug loading efficiency was found to be around 47% . These nanoparticles can potentially serve as a significant component in drug delivery systems, specifically as drug carriers .

Targeting Magnesium Deficiency

The MgO nanoparticles loaded with Sumatriptan-d6 N-Oxide have been used to target magnesium deficiency . The nanoparticles are pH-responsive, meaning they can degrade at physiological pH levels, potentially enhancing cellular absorption .

Controlled Drug Release

The release of Sumatriptan-d6 N-Oxide from the MgO nanoparticles adheres to the Higuchi model, suggesting that the drug release is based on diffusion . This property is advantageous for the controlled release of an anti-migraine drug .

Anti-Migraine Treatment

Sumatriptan-d6 N-Oxide is an anti-migraine drug . It has been found that the release of the drug from the MgO nanoparticles increases as pH decreases, which is attributed to the dissolution of the nanoparticles .

Modification of Physicochemical Properties

The inclusion of Sumatriptan-d6 N-Oxide into β-cyclodextrin and 2-hydroxylpropylo-β-cyclodextrin by kneading has been found to significantly modify its dissolution profiles . This modification increases the concentration of Sumatriptan-d6 N-Oxide in complexed form in an acceptor solution compared to its free form .

Enhanced Permeability

Following complexation, Sumatriptan-d6 N-Oxide manifests an enhanced ability to permeate through artificial biological membranes in a gastro-intestinal model for both cyclodextrins at all pH values . As a consequence of the greater permeability of Sumatriptan-d6 N-Oxide and its increased dissolution from the complexes, an improved pharmacological response was observed when cyclodextrin complexes were applied .

特性

| { "Design of the Synthesis Pathway": "The synthesis of Sumatriptan-d6 N-Oxide can be achieved through the oxidation of Sumatriptan-d6 using an oxidizing agent.", "Starting Materials": [ "Sumatriptan-d6", "Oxidizing agent" ], "Reaction": [ "Dissolve Sumatriptan-d6 in a suitable solvent", "Add the oxidizing agent to the solution", "Stir the mixture at a suitable temperature for a suitable period of time", "Isolate the product by filtration or other suitable method", "Purify the product by recrystallization or other suitable method" ] } | |

CAS番号 |

1346599-50-5 |

製品名 |

Sumatriptan-d6 N-Oxide |

分子式 |

C14H21N3O3S |

分子量 |

317.437 |

IUPAC名 |

2-[5-(methylsulfamoylmethyl)-1H-indol-3-yl]-N,N-bis(trideuteriomethyl)ethanamine oxide |

InChI |

InChI=1S/C14H21N3O3S/c1-15-21(19,20)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2,3)18/h4-5,8-9,15-16H,6-7,10H2,1-3H3/i2D3,3D3 |

InChIキー |

GRHYJEBKFWDYFD-XERRXZQWSA-N |

SMILES |

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC[N+](C)(C)[O-] |

同義語 |

3-[2-[(Dimethyl-d6)oxidoamino]ethyl]-N-methyl-1H-indole-5-methanesulfonamide; GR 112504-d6; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Ethoxytetrazolo[1,5-c]quinazoline](/img/structure/B585221.png)

![Ethyl 2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-2-phenylacetate](/img/structure/B585232.png)

![3-[1-Hydroxy-2,2,5,5-tetramethyl-4-(methylsulfonylsulfanylmethyl)pyrrol-3-yl]pyridine](/img/structure/B585234.png)

![3-[[4-(2-Methoxyphenyl)-2-pyridinyl]amino]-benzenemethanesulfonamide](/img/structure/B585243.png)